molecular formula C13H19NO2 B8232598 tert-butyl 3-[(1R)-1-aminoethyl]benzoate

tert-butyl 3-[(1R)-1-aminoethyl]benzoate

Cat. No.: B8232598
M. Wt: 221.29 g/mol
InChI Key: RMFJBOJFFIAEEX-SECBINFHSA-N
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Description

tert-Butyl 3-[(1R)-1-aminoethyl]benzoate is a chiral, enantiomerically pure compound that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure incorporates a tert-butyl ester, known to provide steric protection to the carboxylate group, and a chiral aminomethyl moiety. The tert-butyl group is a common protecting group in organic synthesis, particularly in the synthesis of complex molecules like peptides and aromatic γ-amino acids, where it helps to block reactive sites during multi-step reactions . The benzoate scaffold is an electron-rich aromatic framework that promotes the synthesis of a wide range of bioactive heterocycles, making it a valuable precursor in medicinal chemistry, agrochemical design, and functional material development . The specific (R)-configuration of the aminoethyl side chain is critical for creating stereoselective interactions in target molecules, which is often essential for biological activity in drug candidates. As a protected amino acid derivative, this compound is ideally suited for use in peptide-mimetic research and the construction of supramolecular architectures, such as peptide-based frameworks and amyloid-mimetic fibrillar structures, where its aromatic core can contribute to π-π stacking interactions that stabilize the larger assembly . It is important to note that tert-butyl groups on compounds of medicinal interest can sometimes be susceptible to metabolic oxidation . This product is intended for laboratory research purposes as a chemical standard or synthetic precursor. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

tert-butyl 3-[(1R)-1-aminoethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(14)10-6-5-7-11(8-10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFJBOJFFIAEEX-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Table 1: Structural Comparison

Compound Name Substituent Position Functional Groups Core Structure Reference
tert-Butyl 3-[(1R)-1-aminoethyl]benzoate 3 tert-Butyl ester, (R)-aminoethyl Benzoate Target
tert-Butyl 4-(1-aminoethyl)benzoate (19) 4 tert-Butyl ester, aminoethyl (unresolved stereochemistry) Benzoate
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride 3 Methyl ester, (S)-aminoethyl Benzoate
tert-Butyl 3-(bromomethyl)benzoate 3 tert-Butyl ester, bromomethyl Benzoate
tert-Butyl 3-(ureido)benzoate (497) 3 tert-Butyl ester, ureido Benzoate

Key Observations :

  • Ester Group Variations: The methyl ester in (S)-methyl 3-(1-aminoethyl)benzoate hydrochloride increases hydrophilicity but reduces steric protection compared to the tert-butyl group, making it more prone to hydrolysis .
  • Functional Group Differences: The bromomethyl substituent in tert-butyl 3-(bromomethyl)benzoate serves as a reactive handle for nucleophilic substitutions, contrasting with the aminoethyl group’s role in hydrogen bonding and chiral recognition .

Key Observations :

  • The synthesis of tert-butyl 4-(1-aminoethyl)benzoate employs hydrogenation of an imine intermediate, a method adaptable to the target compound with modifications for stereocontrol .
  • Bromination strategies (e.g., for tert-butyl 3-(bromomethyl)benzoate) highlight the versatility of benzoate esters in functional group interconversion .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Stability Notes Reference
This compound ~237.3 (estimated) Low water solubility Stable under neutral conditions Target
tert-Butyl 3-(bromomethyl)benzoate ~285.2 Lipophilic Light-sensitive; reactive
(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride ~229.7 (free base) High water solubility (salt form) Hydrolyzes under acidic conditions

Key Observations :

  • The tert-butyl group in the target compound enhances lipid solubility, whereas the hydrochloride salt of the methyl ester analog improves aqueous solubility .
  • Brominated analogs exhibit reactivity risks (e.g., light sensitivity), necessitating careful handling .

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 3-[(1R)-1-aminoethyl]benzoate, and how can reaction conditions be standardized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the introduction of the tert-butyl ester group via Boc protection, followed by enantioselective amination. Key steps include:

  • Enantioselective amination : Use chiral catalysts (e.g., Rh or Ru complexes) to ensure (R)-configuration at the aminoethyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency.
  • Temperature control : Maintain −20°C to 0°C during sensitive steps like Boc protection to prevent racemization .
  • Workup : Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR spectroscopy : Use 1^1H and 13^{13}C NMR to verify stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, benzoate carbonyl at ~165 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the structure .
  • Chiral HPLC : Assess enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .

Advanced: How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

Answer:
Contradictions often arise from:

  • Polymorphism or solvate formation : Perform X-ray crystallography to resolve structural ambiguities .
  • Reaction byproducts : Use LC-MS to identify impurities and optimize reaction stoichiometry (e.g., reducing excess reagents) .
  • Dynamic equilibria : Conduct variable-temperature NMR to detect tautomerism or rotational barriers .

Advanced: What strategies ensure enantiomeric purity during scale-up synthesis?

Answer:

  • Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to enforce stereocontrol .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysis to separate enantiomers .
  • In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess in real time .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or kinases) .
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QSAR studies : Corrogate substituent effects on bioactivity using Hammett or Hansch parameters .

Advanced: What in vitro assays are suitable for evaluating the compound’s biological activity?

Answer:

  • Enzyme inhibition : Use fluorescence polarization or SPR to measure IC50_{50} values against target enzymes .
  • Cell viability assays : Test cytotoxicity via MTT or Alamar Blue in cancer cell lines (e.g., HeLa or MCF-7) .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands) quantify affinity for receptors .

Basic: How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours .
  • HPLC stability profiling : Monitor degradation products using a C18 column and UV detection at 254 nm .
  • Arrhenius analysis : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Advanced: How does this compound compare structurally and functionally to its analogs?

Answer:

Analog Key Structural Differences Functional Impact
Methyl (R)-3-(1-hydroxyethyl)benzoateHydroxyl vs. aminoethyl groupReduced basicity; altered receptor binding
tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylateAzetidine vs. benzoate ringEnhanced conformational rigidity; improved metabolic stability
tert-Butyl (1R,3R)-3-aminocyclohexane-1-carboxylateCyclohexane vs. benzoate coreIncreased lipophilicity; better blood-brain barrier penetration

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